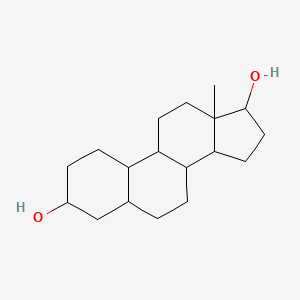

5|A-Estran-3|A,17|A-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5α-Estran-3β,17α-diol est un composé stéroïde de formule moléculaire C18H30O2 et d'un poids moléculaire de 278,43 g/mol Il est un dérivé de l'estrone et appartient à la classe des androgènes et des œstrogènes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5α-Estran-3β,17α-diol implique généralement la réduction de l'estrone ou d'autres stéroïdes apparentés. Une méthode courante est l'hydrogénation catalytique de l'estrone en présence d'un catalyseur approprié tel que le palladium sur carbone (Pd/C) sous atmosphère d'hydrogène gazeux. Les conditions réactionnelles incluent généralement un solvant comme l'éthanol et une plage de températures de 25 à 30 °C .

Méthodes de production industrielle

La production industrielle de 5α-Estran-3β,17α-diol implique souvent des processus d'hydrogénation à grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés permet une production efficace et à haut rendement. Les conditions réactionnelles sont optimisées pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le 5α-Estran-3β,17α-diol subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former de l'estrone ou d'autres cétones apparentées.

Réduction : Une réduction supplémentaire peut conduire à la formation de stéroïdes plus saturés.

Substitution : Il peut subir des réactions de substitution au niveau des groupes hydroxyle pour former des esters ou des éthers.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Hydrogénation catalytique utilisant Pd/C ou d'autres catalyseurs métalliques.

Substitution : Réactifs comme les chlorures d'acyle ou les halogénures d'alkyle en présence d'une base.

Principaux produits formés

Oxydation : Estrone et autres cétones.

Réduction : Stéroïdes plus saturés.

Substitution : Esters et éthers du 5α-Estran-3β,17α-diol.

4. Applications de la recherche scientifique

Le 5α-Estran-3β,17α-diol a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés stéroïdiens.

Biologie : Étudié pour son rôle dans la régulation hormonale et les voies métaboliques.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement hormonal substitutif et d'autres affections médicales.

5. Mécanisme d'action

Le mécanisme d'action du 5α-Estran-3β,17α-diol implique son interaction avec les récepteurs des androgènes et des œstrogènes. Il agit comme un régulateur de la sécrétion de gonadotrophine et a été impliqué dans diverses voies hormonales. Le composé se lie à des récepteurs spécifiques, conduisant à des modifications de l'expression génique et à des effets physiologiques subséquents .

Applications De Recherche Scientifique

5α-Estran-3β,17α-diol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

Biology: Studied for its role in hormone regulation and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and other medical conditions.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mécanisme D'action

The mechanism of action of 5α-Estran-3β,17α-diol involves its interaction with androgen and estrogen receptors. It acts as a regulator of gonadotropin secretion and has been implicated in various hormonal pathways. The compound binds to specific receptors, leading to changes in gene expression and subsequent physiological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

5α-Androstane-3β,17α-diol : Un métabolite majeur de la testostérone ayant une activité androgénique.

5β-Estran-17α-éthynyl-3α,17β-diol : Un autre composé stéroïde présentant des caractéristiques structurales similaires.

Estrane-3,17-dione : Un puissant inhibiteur de l'isomérase.

Unicité

Le 5α-Estran-3β,17α-diol est unique en raison de sa configuration spécifique et de son schéma d'hydroxylation, qui confèrent des activités biologiques distinctes. Sa capacité à interagir à la fois avec les récepteurs des androgènes et des œstrogènes en fait un composé polyvalent dans la recherche et les applications thérapeutiques .

Propriétés

IUPAC Name |

13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKATSBSLLYTMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)